1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a 6-oxo group and a carboxamide moiety. Key structural features include:
- A 3-chlorobenzyl group at position 1 of the pyridine ring, contributing steric bulk and lipophilicity.
- An N-(2-methyl-5-nitrophenyl) substituent on the carboxamide, introducing strong electron-withdrawing effects (nitro group) and steric hindrance (methyl group).
- The dihydropyridinone scaffold, which may influence conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-5-7-17(24(27)28)10-18(13)22-20(26)15-6-8-19(25)23(12-15)11-14-3-2-4-16(21)9-14/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METBWUOGAOLEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and specific reaction conditions to ensure regioselectivity.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Nitro Group (Target Compound) : The 5-nitro group in the target compound’s R2 substituent is a strong electron-withdrawing group (EWG), which may enhance binding affinity to electron-rich enzyme pockets (e.g., kinases) compared to analogs with chloro () or methoxy groups () .
- Trifluoromethyl () : The CF₃ group in CAS 338782-67-5 improves metabolic stability and lipophilicity, making it more suitable for blood-brain barrier penetration .
B. Steric and Solubility Considerations
- In contrast, the 4-methoxy group in CAS 338977-35-8 enhances aqueous solubility, favoring oral bioavailability .
- Halogen vs. Non-Halogen Substituents: The 4-chlorophenyl group in CAS 339024-51-0 () may facilitate halogen bonding with protein targets, whereas the phenyl group in CAS 338782-67-5 () relies on π-π stacking .
C. Thermodynamic and Crystallographic Insights
Tools like SHELX () and ORTEP () are critical for resolving such structures .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and what reaction conditions optimize yield?
- Answer : The synthesis involves multi-step reactions, typically starting with condensation of a substituted pyridine precursor with a chlorobenzyl group. A key step is the coupling of the dihydropyridine core with the 2-methyl-5-nitrophenyl carboxamide moiety. Optimization includes using polar aprotic solvents (e.g., DMF) at 80–100°C with catalysts like potassium carbonate to enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the dihydropyridine ring conformation and substituent positions. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro group (NO₂, ~1520 cm⁻¹) presence. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₂₁H₁₇ClN₃O₄), with fragmentation patterns confirming the carboxamide linkage .
Q. What preliminary biological activities have been reported for structurally analogous dihydropyridine derivatives?
- Answer : Analogous compounds exhibit enzyme inhibition (e.g., kinase or protease targets) and anti-inflammatory activity via NF-κB pathway modulation. For example, fluorinated analogs show IC₅₀ values <10 µM in cancer cell lines, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry, and what software tools are recommended for data refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are industry-standard for small-molecule crystallography. ORTEP-3 visualizes thermal ellipsoids to confirm spatial arrangements of the chlorophenyl and nitrophenyl groups .
Q. What experimental design strategies address contradictions in reported bioactivity data for dihydropyridine derivatives?
- Answer : Use Design of Experiments (DoE) to systematically vary substituents (e.g., nitro vs. methoxy groups) and assess biological endpoints. For example, a Central Composite Design (CCD) can optimize reaction variables (temperature, solvent polarity) to synthesize analogs for comparative IC₅₀ assays. Statistical modeling (e.g., ANOVA) identifies significant contributors to activity discrepancies .
Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?
- Answer : Stability studies in DMSO (pH 7.4 buffer) at 4°C show <5% degradation over 6 months. However, acidic conditions (pH <3) hydrolyze the carboxamide bond, while alkaline conditions (pH >9) degrade the nitro group. Use lyophilization for long-term storage in inert atmospheres .
Q. What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes, and how can this inform toxicity studies?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with CYP3A4/2D6 isoforms. Key residues (e.g., Phe304, Arg105) form π-π and hydrogen bonds with the chlorophenyl and carboxamide groups. In vitro microsomal assays validate predicted metabolic stability .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the dihydropyridine core, and how can they be mitigated?
- Answer :
| Issue | Solution |
|---|---|
| Low yield in cyclization | Use microwave-assisted synthesis (100°C, 30 min) to accelerate ring closure. |
| Byproduct formation | Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates. |
| Oxidation of dihydropyridine | Store under argon and add radical inhibitors (e.g., BHT) during purification . |
Q. How to reconcile discrepancies between theoretical (DFT) and experimental (NMR) data for substituent effects?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants. Deviations >0.5 ppm in ¹H NMR often arise from solvent effects (e.g., DMSO vs. CDCl₃) or intermolecular interactions. Cross-validate with COSY and NOESY spectra to resolve stereochemical conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
